![molecular formula C11H12N2O3 B6416735 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid CAS No. 2092238-97-4](/img/structure/B6416735.png)

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

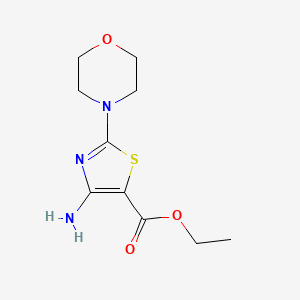

Descripción

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

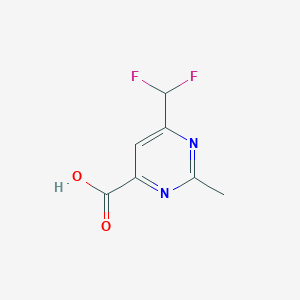

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities .Physical And Chemical Properties Analysis

The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .Aplicaciones Científicas De Investigación

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid has been extensively studied for its various applications in scientific research. It has been used in the synthesis of various organic compounds and as a reagent for the detection of certain metals. It has also been used in the synthesis of various antibiotics, antifungals, and antivirals. Additionally, this compound has been used in the synthesis of various drugs, including anti-inflammatory drugs, anticonvulsants, and anti-diabetic drugs.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that the pyrrolopyrazine core can improve potency by interacting with critical residues in the target proteins .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

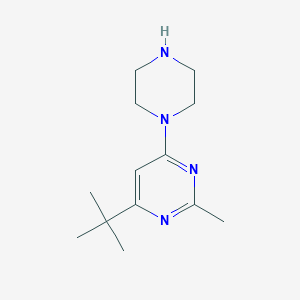

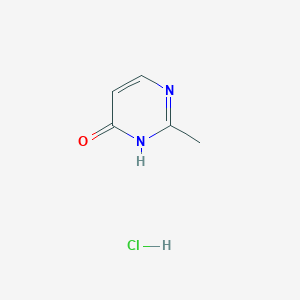

The development of novel bet bromodomain inhibitors with excellent potency and drug metabolism and pharmacokinetics (dmpk) properties was initiated based upon elaboration of a simple pyridone core .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in lab experiments has several advantages. It is a naturally occurring compound, so it is readily available and cost-effective. Additionally, it is non-toxic, so it can be used safely in laboratory settings. However, there are some limitations to the use of this compound in lab experiments. It is a relatively unstable compound, so it must be stored and handled carefully. Additionally, it is a relatively weak inhibitor of COX-2 and LOX, so it may not be effective in some applications.

Direcciones Futuras

There are several potential future directions for the use of 3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid in scientific research. It could be used in the development of new therapeutic agents for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Additionally, it could be used in the development of new antibiotics, antifungals, and antivirals. Furthermore, it could be used in the synthesis of new organic compounds, as well as in the detection of certain metals. Finally, it could be used in the development of new drugs, such as anti-diabetic drugs.

Métodos De Síntesis

3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid can be synthesized in a variety of ways. One method involves the reaction of 1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl propanoic acid (MOP) with a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields this compound and a salt. Another method involves the reaction of MOP with an alkyl halide such as ethyl bromide in the presence of a strong base. This yields this compound and a salt.

Propiedades

IUPAC Name |

3-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-12-5-2-8-3-6-13(7-4-9(14)15)11(16)10(8)12/h2-3,5-6H,4,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUBTBTKSRBQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(pyrazine-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B6416656.png)

![N-[(E)-{[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}amino]guanidine](/img/structure/B6416658.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)

![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![[6-(furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B6416719.png)

![1-methyl-3-{[25,26,27,28-tetrakis(dodecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416729.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

![1-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B6416760.png)